Mucochloric acid
Description
Historical Context of Mucochloric Acid Investigations
Early investigations into this compound date back to the late 19th and early 20th centuries, with notable contributions from chemists such as Hill and Simonis. sci-hub.stresearchgate.net These pioneering studies focused on elucidating its structure and exploring its fundamental reactions. This compound was recognized as the half-aldehyde of dichloromaleic acid. sci-hub.st Early methods for its preparation involved reactions such as the action of chlorine on furoic acid, or heating furfural (B47365) with manganese dioxide and hydrochloric acid. google.com While these methods provided access to this compound, they often involved multiple steps and could result in undesirable contaminants or low yields. google.com Research during this period also began to explore the compound's tautomeric nature, proposing the existence of both open-chain and cyclic forms. sci-hub.st Studies on derivatives, such as the methyl ester, provided early evidence supporting the cyclic furanone structure based on their lack of reactivity with reagents like hydroxylamine. sci-hub.st
Contemporary Significance in Chemical Research
In contemporary chemical research, this compound remains a compound of interest, particularly as a highly functionalized and inexpensive starting material for organic synthesis. researchgate.net Its diverse functional groups—the reactive chlorine atoms, the carbon-carbon double bond, the aldehyde group (or the hemiacetal hydroxyl in the cyclic form), and the carboxylic acid—allow for a wide range of chemical transformations. google.comresearchgate.net
Current research highlights its utility in the synthesis of various heterocyclic compounds, including substituted butenolides, butenolactams, and pyridazin-3(2H)-ones. researchgate.netthieme-connect.deresearchgate.net The understanding of its stability and reactivity in different reaction media has enabled the development of mild and regioselective synthetic methods. thieme-connect.de For instance, this compound has been employed in reductive amination reactions to produce highly functionalized α,β-unsaturated γ-butyrolactams. mdpi.commdpi.comacs.org It also serves as a precursor for the synthesis of other valuable compounds, such as dichloromaleic acid, through oxidation. google.com Furthermore, its reactions with various nucleophiles, including aromatic amines, thiols, and sulfur derivatives like glutathione, continue to be investigated, revealing its propensity for substitution reactions at different carbon centers depending on the reaction conditions. researchgate.netresearchgate.netmdpi.comnih.gov The hemiacetal hydroxyl group in the cyclic form can undergo reactions typical of alcohols, forming ethers and esters. researchgate.net
The chemical properties and reactivity of this compound make it a valuable subject for ongoing research aimed at developing new synthetic methodologies and accessing complex molecular structures. researchgate.netthieme-connect.de
Selected Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂O₃ | nih.govfishersci.at |
| Molecular Weight | 168.96 g/mol | nih.govfishersci.atsigmaaldrich.com |
| CAS Number | 87-56-9 | nih.govfishersci.atsigmaaldrich.com |
| Appearance | Colorless to yellowish solid; Crystals | nih.govsigmaaldrich.com |
| Melting Point | 127 °C (Decomposes) | - |
| IUPAC Name | (Z)-2,3-dichloro-4-oxobut-2-enoic acid | nih.govfishersci.ca |
Examples of Reactions Discussed in Research
| Reactant(s) | Product Type / Transformation | Key Feature(s) | Source(s) |
| Aromatic amines | Vinylogous enamine dyes | Reaction followed by condensation | nih.gov |
| Bases | α,ß-dichloroacrylic acid and formic acid | Alkaline hydrolysis | acs.org |
| Barium hydroxide (B78521) (cold) | Barium salt of mucoxychloric acid | Formation of a dibasic acid salt | acs.org |
| Alcohols (e.g., methyl, allyl) | 3,4-dichloro-5-alkoxy-2(5)-furanones | Formation of esters/ethers of the pseudo acid group | sci-hub.stresearchgate.net |
| Thionyl chloride | 3,4,5-trichloro-furan-2(5H)-one | Halogenation of the hydroxyl group | researchgate.netmdpi.com |
| Aromatic and heterocyclic thiols | Substituted sulfur-containing products | Substitution of chlorine atom(s) (basic) or hydroxyl group (acidic) | researchgate.netresearchgate.net |
| Hydrazine (B178648) or substituted hydrazine | 4,5-dichloro-3-pyridazones | Formation of nitrogen-containing heterocycles | researchgate.net |
| Propargyl alcohol | Propargyl derivative of 3,4-dichloro-furan-2(5H)-one | Esterification of the carboxylic acid group | mdpi.com |
| Various amines | Highly functionalized α,β-unsaturated γ-butyrolactams | Reductive amination reaction | mdpi.commdpi.comacs.org |
| Manganese dioxide and hydrochloric acid (with furfural) | This compound | Historical synthesis method, involves oxidation and chlorination | google.commdpi.com |
| Methyl chloroformate | Corresponding carbonate | Substitution of the 5-hydroxy group | researchgate.net |
| 2-mercaptoethanol (B42355) (basic) | Product of 4-chlorine atom substitution | Nucleophilic substitution | mdpi.com |
| Mercaptoacetic acid | Products of substitution at C5, C4, or C3 | Nucleophilic substitution depending on conditions | mdpi.com |
| Glutathione | Reaction at C4 carbon | Substitution of the chlorine atom | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-dichloro-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMLZKVIXLWTCI-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)/C(=C(/C(=O)O)\Cl)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellowish solid; [CHEMINFO] Crystalline solid; [MSDSonline] | |
| Record name | Mucochloric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Flash Point |
212 °F (100 °C): closed cup | |
| Details | Sigma-Aldrich; Material Safety Data Sheet for Mucochloric Acid 6 pp. (February 1, 2006). Available from, as of August 1, 2008: https://www.sigmaaldrich.com/MSDS/MSDS/DisplayMSDSPage.do | |
| Record name | MUCOCHLORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in chlorinated and oxygenated solvents, Slightly soluble in cold water; soluble in hot water, not benzene, alcohol. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089 | |
| Record name | MUCOCHLORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.001 [mmHg] | |
| Record name | Mucochloric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Monoclinic prisms from ether and ligroin, Plates from water | |
CAS No. |
57697-64-0, 87-56-9 | |
| Record name | Mucochloric acid (racemic) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057697640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2,3-dichloro-4-oxo-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mucochloric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MUCOCHLORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
127 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089 | |
| Record name | MUCOCHLORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for Mucochloric Acid and Analogues
Classical and Established Preparation Routes
Several traditional methods have been developed for the synthesis of mucochloric acid, often involving the transformation of furan-based precursors through oxidation and chlorination reactions.
Synthesis from Furoic Acid Derivatives
One established route for preparing this compound involves the use of furoic acid derivatives as starting materials. This compound has been produced by the action of chlorine on furoic acid. google.com Another method includes reacting furoic acid and hydrochloric acid in the presence of manganese dioxide. google.com Additionally, treating beta, gamma-dichlorofuroic acid with an excess of bromine water or heating it with nitric acid can also yield this compound. google.com Oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid using concentrated nitric acid has been reported to give this compound in a 24% yield. nih.govmdpi.com
Oxidation of Furfural (B47365) Precursors
Furfural is a common precursor for the synthesis of this compound through oxidation and chlorination. One method involves heating furfural with manganese dioxide and hydrochloric acid. google.comnih.govlookchem.com A detailed investigation of the oxidation by MnO2/HCl indicates a two-step reaction where 4-chloro-5-hydroxy-2(5H)-furanone is formed initially, followed by further heating to yield this compound and a minor amount of 3-chloro-5-hydroxy-2(5H)-furanone. nih.govmdpi.com This method can provide this compound in a yield of 59–67%. nih.govmdpi.com Another approach involves reacting furfural and chlorine in an aqueous solution of hydrochloric acid. google.comgoogle.com Furfural can also undergo oxidation chlorination by introducing chlorine gas into a strong acidic solution. chembk.comlookchem.com
Advanced and Catalytic Synthesis Approaches
More recent developments in the synthesis of this compound and its analogues include advanced catalytic methods, particularly involving ozonation processes.
Catalytic Ozonation Processes
Catalytic ozonation has emerged as an efficient method for the degradation of various organic pollutants, and it has been explored for the synthesis of compounds like this compound from suitable precursors, such as 1,2-dichlorobenzene (B45396). x-mol.netacs.orgresearchgate.net In these processes, metal-loaded metal oxides often serve as catalysts to enhance the oxidation reaction by ozone. x-mol.netacs.orgresearchgate.net
Vanadium Pentoxide Loaded Metal Oxides as Catalysts
Vanadium pentoxide (V2O5) loaded on metal oxides like Al2O3, SiO2, and TiO2 has been investigated as catalysts for the ozone-initiated oxidation of 1,2-dichlorobenzene in aqueous systems, with this compound identified as the main oxidation product. researchgate.netresearchgate.netacs.orgcore.ac.ukd-nb.info Studies have shown that the conversion and selectivity towards this compound are influenced by the loading percentage of V2O5 and the type of metal oxide support. With 5% V2O5 loading, high conversion (100%) and selectivity (100%) towards this compound were observed after 5 hours of ozonation when supported on Al2O3, SiO2, and TiO2. researchgate.netresearchgate.net The conversion efficiency of the supports followed the order SiO2 > Al2O3 > TiO2 for a 2-hour ozonation duration. researchgate.netresearchgate.net Higher V2O5 loading (5%) generally resulted in higher conversions compared to lower loading (1%). researchgate.netresearchgate.net
Nickel Loaded Metal Oxides as Catalysts
Nickel loaded metal oxides, such as Ni/γ-Al2O3, Ni/SiO2, and Ni/TiO2, have also demonstrated catalytic activity in the ozonation of precursors to produce this compound. x-mol.netacs.orgresearchgate.netd-nb.infofigshare.com In the oxidative degradation of 1,2-dichlorobenzene using heterogeneous catalytic ozonation over metal-loaded gamma alumina (B75360) catalysts, this compound was identified as an ozonation product. x-mol.net Among the catalysts studied, 2.5% Ni/γ-Al2O3 showed significant catalytic activity, yielding a 65% conversion of 1,2-dichlorobenzene after 24 hours of ozonation. x-mol.net Investigations into the relative efficiencies of 1% and 5% Ni loaded on alumina, silica, and titania for the conversion of 1,2-dichlorobenzene to this compound in aqueous solutions at 20 ± 1 °C and approximately 1 atm showed that all nickel-loaded metal oxides provided good conversions and selectivity towards this compound. acs.orgfigshare.com Ni/SiO2 exhibited superior conversion with a selectivity of 89.9–100% towards this compound. acs.orgfigshare.com When using Ni/TiO2 catalysts, the order of catalytic activity for 1,2-dichlorobenzene conversion after 24 hours of ozonation was typically 5% Ni/TiO2 > 7.5% Ni/TiO2 > 10% Ni/TiO2 > 2.5% Ni/TiO2. d-nb.info The highest percentage of selectivity towards this compound formation in metal-supported TiO2 catalyzed ozonation reactions was reported to be 97%. d-nb.info
Here is a summary of some research findings on catalytic ozonation for this compound synthesis:
| Catalyst System | Precursor | Conditions | Main Product | Conversion (%) | Selectivity (%) | Reference |
| 5% V2O5/Al2O3 | 1,2-dichlorobenzene | Aqueous, Ozonation (5 h) | This compound | 100 | 100 | researchgate.netresearchgate.net |
| 5% V2O5/SiO2 | 1,2-dichlorobenzene | Aqueous, Ozonation (5 h) | This compound | 100 | 100 | researchgate.netresearchgate.net |
| 5% V2O5/TiO2 | 1,2-dichlorobenzene | Aqueous, Ozonation (5 h) | This compound | 100 | 100 | researchgate.netresearchgate.net |
| 2.5% Ni/γ-Al2O3 | 1,2-dichlorobenzene | Heterogeneous Catalytic Ozonation (24 h) | This compound | 65 | Not specified | x-mol.net |
| Ni/SiO2 (1% & 5% loading) | 1,2-dichlorobenzene | Aqueous, Ozonation (20 ± 1 °C, 1 atm) | This compound | Superior | 89.9–100 | acs.orgfigshare.com |
| Ni/TiO2 (various loading) | 1,2-dichlorobenzene | Ozonation (24 h) | This compound | Varied | Up to 97 | d-nb.info |
Mechanistic Aspects of Catalytic Ozonation
Catalytic ozonation has been explored for the degradation of organic pollutants, and in some cases, can lead to the formation of compounds like this compound. For instance, the ozone-initiated oxidation of 1,2-dichlorobenzene in an aqueous system, catalyzed by V2O5 supported on metal oxides like SiO2, Al2O3, and TiO2, has been shown to produce this compound as the main oxidation product. researchgate.net
The mechanism of catalytic ozonation can involve several steps. One proposed mechanism suggests that dissolved ozone adsorbs onto active sites of the catalyst, leading to its decomposition and the generation of hydroxyl radicals (•OH). nih.govfrontiersin.org These highly reactive radicals, along with molecular ozone, can then oxidize or activate adsorbed organic chemicals and intermediates. nih.govfrontiersin.org In the context of this compound formation from 1,2-dichlorobenzene, the catalytic activity of supported metal oxides like V2O5 is attributed to the presence of multivalent metal oxides and their interaction with ozone, promoting the generation of •OH radicals via electron transfers. nih.govfrontiersin.org Studies have shown that initially formed 3,4-dichloro-2,5-furandione can transform into this compound during this process. colab.ws
Data from catalytic ozonation of 1,2-dichlorobenzene show varying conversion and selectivity towards this compound depending on the catalyst and conditions. For example, with 5% V2O5 loading, supports like SiO2, Al2O3, and TiO2 have demonstrated 100% conversion of 1,2-dichlorobenzene and 100% selectivity towards this compound after 5 hours of ozonation. researchgate.net Silica-supported catalysts have been found to be highly acidic, which can influence the ozonation process. researchgate.net
Electrochemical Reduction Pathways
Electrochemical reduction has been investigated as a method for the transformation of this compound and its derivatives. The electrochemical reduction of this compound and its 5-alkoxy derivatives in acetonitrile (B52724) on a lead electrode in the presence of acetic acid as a proton donor has been studied. researchgate.netmdpi.comresearchgate.net This process can lead to the synthesis of 5-alkoxy-3-chloro-2(5H)-furanones. researchgate.netmdpi.comresearchgate.net
Mechanistic studies, combining experimental data and quantum chemical calculations, suggest an EE DC mechanism for the electrochemical reduction of 5-alkoxy derivatives of this compound. researchgate.net This mechanism involves the tandem transfer of two electrons, with the elimination of a chloride ion occurring at the stage of the second electron transfer and protonation. researchgate.net
For 5-arylsulfanyl- and 5-arylsulfonyl-3,4-dichloro-2(5H)-furanones, the predominant pathway for electrochemical reduction in acetonitrile involves the anionoid elimination of the substituent from position 5 of the lactone ring. researchgate.netresearchgate.net However, the competing elimination of a chloride ion becomes more significant when moving to 3,4-dichloro-5-ethylsulfanyl-2(5H)-furanone. researchgate.netresearchgate.net An experimental criterion based on the morphology of cyclic voltammograms has been proposed to identify the specific electroreduction pathway for 2(5H)-furanone derivatives. researchgate.netresearchgate.netkpfu.ru
Green Chemistry and Sustainable Synthesis Considerations
Green chemistry principles aim to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, waste prevention, and the use of safer solvents and renewable feedstocks. synthiaonline.comijnc.irwikipedia.org While specific comprehensive studies on the "greenness" of all this compound synthesis methods were not extensively detailed in the search results, some approaches align with green chemistry principles.
The use of biocatalysis, which employs enzymes to perform highly selective reactions under mild conditions, is considered a key component of green chemistry and sustainable synthesis. synthiaonline.comijnc.irwikipedia.orgrsc.org Although the direct biocatalytic synthesis of this compound was not explicitly found, biocatalytic methods have been developed for the synthesis of substituted muconic acids, which are structurally related compounds and important precursors in chemical synthesis. rsc.org These biocatalytic routes can offer advantages such as operational simplicity, cost-effectiveness, and reduced solvent waste compared to traditional methods. rsc.org
Furthermore, the development of simplified synthetic routes for this compound, as mentioned earlier, which avoid detailed multistep processes and minimize the formation of difficult-to-separate contaminants, contributes to more sustainable practices by reducing waste and increasing efficiency. google.com The exploration of alternative reaction conditions and catalysts in methods like catalytic ozonation can also align with green chemistry goals by potentially reducing energy consumption or utilizing less hazardous materials.
Interactive Data Table: Synthesis Yields (Example Data from Search Results)
| Reactants | Conditions | Product | Yield (%) | Source |
| This compound, Propargyl alcohol | Catalytic H₂SO₄ | Propargyl derivative of 3,4-dichloro-furan-2(5H)-one | 79 | mdpi.com |
| 3,4,5-trichloro-furan-2(5H)-one, Propargylamine | 1,4-dioxane (B91453) | Propargyl derivative of 2H-pyrrol-2-one | 45 | mdpi.com |
| Furfural, Chlorine | Concentrated aqueous HCl, 60-110 °C | This compound | High | google.com |
| 1,2-dichlorobenzene, Ozone | 5% V₂O₅/SiO₂, aqueous system, 5 h | This compound | 100 | researchgate.net |
| This compound, 2-sulfanylethanol | Excess aqueous KOH | 3-(2-hydroxyethylsulfanyl)-2-chloroprop-2-enoic acid | Not specified | researchgate.net |
Fundamental Chemical Reactivity and Mechanistic Studies
Reactivity Profile of the Mucochloric Acid Core
This compound's core structure, encompassing the dichloro-substituted butenoic acid moiety and the lactone ring, exhibits varied reactivity depending on the reaction conditions and the nature of the attacking reagent nih.govfishersci.canih.govmdpi.com.
Reactivity of Dichloro-substituted Butenoic Acid Moiety
The dichloro-substituted double bond in this compound is an important reactive center. The presence of two electron-withdrawing chlorine atoms makes the adjacent carbons electrophilic, particularly the carbon beta to the carbonyl group in the open-chain form mdpi.comnih.gov. This vinylic system can undergo reactions such as nucleophilic addition, although the vinylic halogens are generally resistant to direct hydrolysis or nucleophilic substitution under typical conditions due to their low reactivity oecd.org. However, under specific conditions, substitution of the chlorine atoms can occur researchgate.netmdpi.com.
Lactone Ring Opening and Transformations
This compound exists in equilibrium between its open-chain aldehyde/carboxylic acid form and its cyclic 2(5H)-furanone hemiacetal form researchgate.netwikipedia.org. The lactone ring in the cyclic form can undergo opening reactions, particularly under basic or nucleophilic conditions nih.govfishersci.ca. This ring opening can lead to the formation of acyclic derivatives researchgate.net. For instance, reaction with thiols under basic conditions can lead to the substitution of chlorine atoms and potentially ring-opened products researchgate.net. Acid-catalyzed hydrolysis in an aqueous alcohol can also cause lactone ring opening google.comgoogle.com.
Differential Reactivity of Halogen Atoms
This compound possesses two chlorine atoms located on the double bond. These halogen atoms exhibit differential reactivity, allowing for selective structural transformations researchgate.netmdpi.com. While vinylic halides are generally unreactive towards nucleophilic substitution, the electronic environment in this compound can facilitate such reactions under appropriate conditions oecd.org. Studies have shown that reactions with nucleophiles, such as thiols, can lead to the selective substitution of one or both chlorine atoms depending on the reaction conditions (e.g., acidic vs. basic medium) researchgate.netresearchgate.netresearchgate.netresearchgate.net. For example, under basic conditions, substitution of chlorine atom(s) by arylthiogroups has been observed, while in acidic media, the hydroxyl group at C5 can be substituted researchgate.netresearchgate.net. Reaction with mercaptoacetic acid under different conditions can lead to substitution at the C3, C4, or C5 carbons researchgate.net. Specifically, in the presence of triethylamine (B128534) in nonaqueous solvents, the formation of 4-substituted products is facilitated researchgate.netresearchgate.net.
Hydroxyl Group Derivatization Potential
The hydroxyl group at the C5 position in the cyclic form of this compound behaves similarly to an alcohol and can undergo various derivatization reactions researchgate.netnih.govsemanticscholar.org. This allows for the introduction of different substituents at this position semanticscholar.org. Examples of derivatization include esterification with acyl chlorides or anhydrides in the presence of a base mdpi.com. The hydroxyl group can also be transformed into carbamates and ethers semanticscholar.org. Esterification of the 5-hydroxyl group enables its substitution by nucleophiles such as amines or alcohols semanticscholar.org. For instance, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone reacts with secondary amines to yield 5-amino derivatives semanticscholar.org. Coupling with aromatic thiols under acidic conditions can also furnish 5-thiosubstituted derivatives semanticscholar.org. Alkylation at the C5 position via aldol (B89426) condensation catalyzed by Lewis acids is also possible semanticscholar.org.
Carbonyl Group Reactivity
The carbonyl group at the C2 position (in the cyclic form) or as an aldehyde (at C4 in the open-chain form) is a key reactive center in this compound, susceptible to nucleophilic attack mdpi.comnih.govnih.gov. This reactivity is central to many transformations of this compound. For example, the proposed mechanism for the reaction of this compound with amines involves nucleophilic attack of the amine onto a protonated carbonyl group nih.govmdpi.com. In reactions with nucleosides, the limiting step in the alkylation reaction has been identified as addition to the carbonyl group nih.gov. The free tautomeric aldehyde form can participate in aldol-like reactions and electrophilic aromatic substitutions tsijournals.com.
Nucleophilic Addition and Substitution Mechanisms
Nucleophilic reactions are fundamental to the chemistry of this compound, leading to various products through addition and substitution mechanisms mdpi.comnih.gov. The presence of electrophilic centers at the carbonyl carbon, the carbons of the dichloro-substituted double bond, and the C5 carbon (in the cyclic form) makes this compound highly reactive towards nucleophiles researchgate.netmdpi.comnih.gov.
Nucleophilic attack can occur at the carbonyl group, leading to addition products or initiating ring-opening reactions nih.gov. Nucleophiles can also attack the vinylic carbons, particularly the carbon at the C4 position, leading to substitution of the chlorine atom mdpi.comresearchgate.netresearchgate.net. The reactivity towards nucleophiles is influenced by factors such as pH, solvent, and the nature of the nucleophile mdpi.com.
Studies on the reaction of mucohalic acids with hydroxide (B78521) ions have shown that nucleophilic attack occurs through a combination of first-order and second-order paths in hydroxide, proposed to involve the deprotonation of the hydrate (B1144303) form of this compound nih.gov. The hydration of this compound, while significant, decreases its electrophilic character nih.gov.
Reactions with N-nucleophiles, such as primary and secondary aliphatic amines, amino acids, and amides, are common and can yield various products depending on the reaction conditions mdpi.com. For example, reductive amination of this compound with amines provides access to functionalized lactams nih.govmdpi.com. This compound also reacts with the amino groups of nucleobases, forming N-amination products mdpi.com.
Reactions with S-nucleophiles, such as mercaptans and thiophenols, are also well-studied and can result in substitution at the C4 or C5 carbons mdpi.comresearchgate.netresearchgate.net. The reaction with glutathione, a biological thiol, occurs at the C4 carbon via substitution of the chlorine atom mdpi.comnih.gov.
The reaction mechanisms often involve initial nucleophilic attack followed by elimination or cyclization steps, leading to the formation of various heterocyclic and acyclic compounds mdpi.comresearchgate.net. The differential reactivity of the functional groups allows for regioselective transformations under controlled conditions researchgate.netmdpi.comresearchgate.net.
Reactions with Oxygen-Centered Nucleophiles
Oxygen nucleophiles, such as water and alcohols, react with this compound. These reactions are typically reversible and acid-catalyzed, proceeding through hemiacetal or hemiketal intermediates. wizeprep.comlibretexts.org
Hydration and Hydrolysis Mechanisms
In aqueous solutions, aldehydes and ketones, including the acyclic form of this compound, react with water to form hydrates. libretexts.org This hydration is a reversible process, and an equilibrium exists between the carbonyl form and the hydrate in water. libretexts.org The hydration constant for this compound is reported to be -0.23, indicating a significant concentration of the hydrate form in aqueous solutions. nih.gov
Hydrolysis of this compound, particularly under basic conditions, can lead to the substitution of a halogen atom adjacent to the acid group. wikipedia.org This reaction is proposed to occur via a conjugate addition/elimination mechanism involving the alkene-aldehyde part of the structure. wikipedia.org At moderately basic pH, the reaction with hydroxide ions to form mucoxyhalic acids is kinetically significant and can occur through pathways that are first-order or second-order in hydroxide, potentially involving the deprotonation of the this compound hydrate. nih.gov
Formation of Mucoxyhalic Acids
This compound (MCA) reacts in basic aqueous medium to form mucoxyhalic acids (4-halo-3,5-hydroxyfuran-2(5H)-one). nih.gov This reaction is considered a potential first step in the abiotic decomposition of mucohalic acids. nih.gov Mucoxyhalic acids themselves have been suggested as possible intermediates in the reaction of mucohalic acids with DNA. nih.gov However, some research indicates that mucoxyhalic acids, as hydrolysis products, may not play a role in the alkylation reactions of mucohalic acids with nucleotides. nih.govacs.org
Reactions with Nitrogen-Centered Nucleophiles
This compound readily reacts with nitrogen-centered nucleophiles, including primary and secondary aliphatic amines, amino acids, and amides. mdpi.comnih.gov The reaction products can vary depending on factors such as substituents on the C5 carbon, pH, the type of nucleophile, and the solvent used. mdpi.comnih.gov
Amine Condensation and Reductive Amination
This compound undergoes reactions with amines, including condensation and reductive amination. Under acidic conditions, the acyclic form of this compound can react with the primary amino group of an amine or amino acid, forming an adduct. mdpi.comnih.gov Elimination of water from this adduct leads to the formation of an imine. mdpi.comnih.gov Subsequent reduction of the imine yields a secondary amine, which can then undergo nucleophilic attack on the carbonyl group and elimination of water to form a lactam. mdpi.comnih.gov This mechanism has been proposed for the reductive amination of this compound with amino acids. mdpi.comnih.gov Reductive amination of this compound with various alkyl, aryl, and benzylamines provides a method for synthesizing N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones (γ-butyrolactams). researchgate.netacs.org
Reactions with amines can also involve substitution at the C5 position, particularly when the hydroxyl group at C5 is modified with a labile leaving group. semanticscholar.orgnih.gov For instance, a 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone derivative of this compound reacts with secondary amines to yield 5-amino derivatives. semanticscholar.org
Amino Acid and Peptide Conjugation
This compound reacts with amino acids and peptides. mdpi.comnih.gov Model studies, such as the reaction with N-acetylcysteine, suggest the involvement of the open-ring form of this compound. mdpi.com An initial nucleophilic attack on the C4 carbon can occur, followed by ring opening and reaction of the aldehyde group with the amino group to form a cyclic product. mdpi.com
Mucohalic acids, including this compound, are known to react with the amino groups of nucleobases like adenosine (B11128), cytidine (B196190), and guanosine, forming various adducts, including halopropenal derivatives. wikipedia.orgnih.govnih.govacs.orgnih.gov The reaction mechanism involves the open form of this compound reacting with the amino groups of nucleosides. mdpi.comnih.gov This can lead to alkylation of the amino groups, forming 2-chloro-2-propenal derivatives through a multi-step process involving imine formation, chlorine substitution by water, decarboxylation, and tautomerization. mdpi.comnih.gov Studies on the alkylation kinetics of mucohalic acids with model nucleophiles suggest a mechanism where the mucohalic acids react directly with amino groups, preferentially attacking exocyclic amino groups. nih.govacs.org
Reactions with Sulfur-Centered Nucleophiles
This compound reacts readily with sulfur derivatives such as thiols and glutathione. mdpi.comresearchgate.net The reaction can occur at different positions of the this compound molecule depending on the reaction conditions. mdpi.comresearchgate.netresearchgate.net For example, reactions with thiophenol derivatives under acidic conditions can yield 5-thioaryl derivatives through substitution of the hydroxyl group at C5. mdpi.com In the presence of a base, an addition-elimination mechanism can lead to different products. mdpi.com
Reactions with mercaptoacetic acid (thioglycolic acid) can result in substitution at the C5, C4, or C3 carbons depending on the conditions. mdpi.comresearchgate.net Under basic conditions, substitution at the C4 carbon is observed. mdpi.comresearchgate.net The reaction of this compound with 2-mercaptoethanol (B42355) under basic conditions also leads to substitution of the chlorine atom at the C4 position. mdpi.comresearchgate.net
Data on reaction yields with sulfur nucleophiles have been reported. For example, the reaction of this compound with aromatic thiols under acidic conditions can furnish 5-thiosubstituted derivatives in the 70–84% yield range. semanticscholar.org
Table 1: Selected Reactions of this compound with Nucleophiles
| Nucleophile Type | Example Nucleophile | Reaction Type(s) | Key Reaction Site(s) | Notes | Source(s) |
| Oxygen-Centered | Water | Hydration, Hydrolysis | Carbonyl carbon, C4 | Reversible, acid/base catalyzed, forms hydrates and mucoxyhalic acids | nih.govlibretexts.orgwikipedia.org |
| Oxygen-Centered | Alcohols | Acetal/Ketal Formation | Carbonyl carbon | Reversible, acid catalyzed, forms hemiacetals/hemiketals | wizeprep.comlibretexts.org |
| Nitrogen-Centered | Primary amines | Condensation, Reductive Amination | Carbonyl carbon | Forms imines, then secondary amines/lactams | mdpi.comnih.govresearchgate.net |
| Nitrogen-Centered | Secondary amines | Substitution | C5 | Requires labile leaving group at C5 | semanticscholar.org |
| Nitrogen-Centered | Amino acids | Condensation, Reductive Amination, Conjugation | Carbonyl carbon, C4 | Forms imines, lactams, cyclic products, adducts | mdpi.comnih.gov |
| Nitrogen-Centered | Nucleobases | Alkylation | Amino groups | Forms halopropenal and etheno derivatives | mdpi.comnih.govnih.govacs.org |
| Sulfur-Centered | Thiols | Substitution | C5, C4, C3 | Yields vary with conditions | semanticscholar.orgmdpi.comresearchgate.netresearchgate.net |
| Sulfur-Centered | Glutathione | Conjugation | C4 | Substitution of chlorine atom | mdpi.comresearchgate.net |
Table 2: Yields in Selected Reactions
| Reaction | Nucleophile | Conditions | Yield (%) | Source(s) |
| Substitution of 5-methoxycarbonyloxy derivative with secondary amines | Secondary amines | Room temperature, toluene | 61–79 | semanticscholar.org |
| Coupling with aromatic thiols | Aromatic thiols | Acidic conditions | 70–84 | semanticscholar.org |
| Reductive amination with butylamine | Butylamine | Not specified in snippet | 79 | nih.gov |
| Reductive amination with hexylamine | Hexylamine | Not specified in snippet | 39 | nih.gov |
| Reaction with adenosine (formation of 3-(N6-adenosinyl)-2-chloro-2-propenal) | Adenosine | DMF | 19 | acs.orgnih.gov |
| Reaction with adenosine (formation of 3-(N6-adenosinyl)-2-bromo-2-propenal) | Adenosine | DMF | 4 | acs.orgnih.gov |
| Reaction with cytidine (formation of 3-(N4-cytidinyl)-2-chloro-2-propenal) | Cytidine | DMF | 7 | acs.orgnih.gov |
Reduction and Oxidation Reactions
This compound undergoes various reduction and oxidation reactions, allowing for its transformation into different structural classes of compounds.
Selective Reduction Strategies
Selective reduction of this compound is a key strategy for synthesizing valuable derivatives. A notable example is the direct reductive amination of this compound, which provides an efficient route to N-alkyl and N-aryl 3,4-dichloropyrrole-2-one derivatives (γ-butyrolactams) researchgate.netnih.govacs.org. This one-pot reaction involves the reaction of this compound with various alkyl, aryl, and benzylamines, followed by in-situ reduction researchgate.netnih.govacs.org. Studies have shown that reactions with this compound generally afford higher yields compared to those with mucobromic acid in reductive amination nih.gov.
Mucohalic acids, including this compound, have also been subjected to reduction followed by other coupling reactions, such as Suzuki cross-coupling with arylboronic acids, to yield highly functionalized α,β-unsaturated γ-butyrolactones researchgate.netresearchgate.net. Treatment of this compound with ammonium (B1175870) formate (B1220265) or acetate (B1210297) in the presence of NaBH(OAc)₃ can lead to the formation of 3,4-dichloro-α,β-unsaturated butyrolactone mdpi.comresearchgate.net.
Oxidative Transformations
This compound itself can be a product of oxidation reactions, notably the oxidation of furfural (B47365) with halogens in warm aqueous solutions scispace.com. Specifically, the oxidation of furfural with manganese dioxide and hydrochloric acid is a known method for preparing this compound mdpi.comgoogle.com. This process has been described as a two-step reaction involving the formation of 4-chloro-5-hydroxy-2(5H)-furanone as an intermediate mdpi.com.
This compound can be oxidized to dichloromaleic acid, a compound useful in the resin industry google.com. Electrochemical oxidation of aryl- and alkylthio derivatives of this compound has also been investigated, revealing that these sulfides are electrochemically active and can undergo one to five oxidation steps depending on the nature and position of the sulfur-containing group researchgate.net. For example, 4-substituted 2(5H)-furanones are predominantly oxidized to sulfoxides under these conditions researchgate.net. This compound has also been shown to form adducts with DNA bases, and these reactions were postulated to involve the oxidative properties of this compound nih.gov.
Reaction Pathways and Kinetic Investigations
Kinetic studies provide valuable insights into the reaction pathways of this compound with various nucleophiles. The reaction of mucohalic acids, including this compound, with hydroxide ions in basic aqueous medium to form mucoxyhalic acids has been studied kinetically nih.gov. This reaction is considered a potential initial step in the abiotic decomposition of mucohalic acids nih.gov. The nucleophilic attack of hydroxide ions on mucohalic acids occurs through a combination of first-order and second-order paths in hydroxide concentration, proposed to involve the deprotonation of the hydrate of the mucohalic acid nih.gov.
Alkylation kinetics of this compound with model nucleophiles such as aniline (B41778) and NBP have also been experimentally studied nih.govacs.org. These studies, combined with in silico investigations, have helped elucidate the alkylation mechanism of nucleosides by mucohalic acids nih.govacs.org.
Limiting Steps in Alkylation Reactions
In the context of alkylation reactions of mucohalic acids with nucleotides and model nucleophiles, kinetic and computational evidence suggests a specific limiting step. The proposed mechanism involves a direct reaction of mucohalic acids with amino groups in nucleotides, with a preferential attack on the exocyclic amino groups nih.govacs.org. The limiting step in this alkylation reaction has been identified as the addition to the carbonyl group of the mucohalic acid nih.govacs.orgresearchgate.net. Subsequent steps following the carbonyl addition occur rapidly nih.govacs.org. This understanding of the rate-limiting step is consistent with the observed product distribution and the mutational patterns associated with mucohalic acids nih.govacs.org.
Derivatization and Functionalization Strategies
Synthesis of Substituted Furanone Derivatives
Mucochloric acid is a key precursor for the synthesis of substituted 2(5H)-furanone derivatives. semanticscholar.orgingentaconnect.comsioc-journal.cn The reactions can be tailored to achieve selective substitution patterns. For instance, reactions with aromatic and heterocyclic thiols under basic conditions can lead to the substitution of chlorine atom(s) by arylthiogroups. researchgate.nettandfonline.com Under acidic conditions, the hydroxyl group at C-5 can be substituted. researchgate.nettandfonline.com Lewis acid catalyzed addition of active methylene (B1212753) compounds to this compound can afford γ-substituted γ-butenolides, also known as Knoevenagel aldol (B89426) adducts. acs.org Indium acetate (B1210297) has been identified as an efficient catalyst for this transformation. acs.org Direct dehydrative etherification of 4'-alkoxybiphenyl-4-ol with this compound, using sulfuric acid as a catalyst, has been employed to synthesize 5-(4'-alkoxybiphenyl-4-yloxy)-3,4-dihalo-2(5H)-furanones. sioc-journal.cn
Formation of Lactam Analogues
This compound can be readily transformed into lactam analogues, particularly γ-butyrolactams and pyrrole-2-one derivatives. rsc.orgmdpi.comufmg.brnih.govnih.gov These transformations often involve reactions with amines.
Pyrrole-2-one and Butenolactam Synthesis
The synthesis of pyrrole-2-one and butenolactam derivatives from this compound is commonly achieved through reductive amination reactions with various amines. mdpi.comnih.govnih.govacs.orgcapes.gov.br This method provides an efficient route to highly functionalized α,β-unsaturated γ-butyrolactams. acs.orgcapes.gov.br For example, the reaction of this compound with alkyl, aryl, and benzylamines, followed by in-situ reduction, yields N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones. acs.orgcapes.gov.br Sodium triacetoxyborohydride (B8407120) is a common reducing agent used in this process. mdpi.comnih.gov Under acidic conditions, the acyclic form of this compound can react with the primary amino group of an amino acid, leading to the formation of a lactam through a sequence involving adduct formation, imine formation, reduction, and cyclization. mdpi.comnih.gov
Glycoconjugation Chemistry of this compound
This compound and its derivatives can be utilized in the synthesis of glycoconjugates. semanticscholar.orgnih.govorcid.orgmdpi.com The hydroxyl group at the C-5 position of this compound can be functionalized to introduce sugar moieties. semanticscholar.orgmdpi.com A strategy involves transforming this compound into a derivative with a labile group at C-5, such as a carbonate, which can then undergo substitution with amino alcohols. semanticscholar.orgmdpi.com The resulting 5-(ω-hydroxyalkylamino) this compound derivatives can subsequently react with peracetylated glucals to form glycoconjugates. semanticscholar.orgmdpi.com Click chemistry approaches have also been employed, where propargyl derivatives of 3,4-dichloro-furan-2(5H)-one or 2H-pyrrol-2-one, synthesized from this compound, are reacted with sugar azides via a 1,2,3-triazole linker. nih.gov
Synthesis of Sulfur-Containing Derivatives
This compound is a valuable starting material for the synthesis of various sulfur-containing derivatives. researchgate.nettandfonline.commdpi.comnih.govinnovareacademics.inthieme-connect.de The reactions with thiols and other sulfur nucleophiles can lead to substitution at different positions of the furanone ring. researchgate.nettandfonline.commdpi.com
Arylthio and Alkylthio Adducts
Reactions of this compound with aromatic and heterocyclic thiols can yield stable arylthio derivatives. researchgate.nettandfonline.comthieme-connect.de The reaction conditions dictate the regioselectivity. Under basic conditions, substitution of chlorine atoms by arylthiogroups occurs, while in an acidic medium, the hydroxyl group at C-5 is substituted. researchgate.nettandfonline.com Different types of di- and trisubstituted sulfur-containing products have been obtained. researchgate.nettandfonline.com For example, reaction with 2-sulfanylethanol in the presence of triethylamine (B128534) results in the substitution of the chlorine atom at position 4. mdpi.comresearchgate.net Reaction of this compound with mercaptoacetic acid (thioglycolic acid) can lead to products substituted at C-5, C-4, or C-3 depending on the conditions. mdpi.com this compound also reacts with glutathione, resulting in substitution at the C-4 carbon. mdpi.com
Ether and Ester Formation
This compound can undergo ether and ester formation reactions, primarily at the hydroxyl group located at the C-5 position. semanticscholar.orgsioc-journal.cnresearchgate.nettandfonline.commdpi.comsci-hub.st The 5-hydroxyl group exhibits typical alcohol properties, allowing its transformation into ethers and esters. semanticscholar.orgmdpi.com Reaction with alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid yields 5-alkoxy-3,4-dichloro-2(5H)-furanones (ethers). ingentaconnect.comsioc-journal.cnsci-hub.st Esterification of the 5-hydroxyl group enables its substitution by nucleophiles such as amines or alcohols. semanticscholar.orgmdpi.com For example, treating this compound with methyl chloroformate in the presence of a base yields the corresponding carbonate, which is a labile intermediate for further substitution reactions. semanticscholar.orgmdpi.com this compound can also be converted into mixed anhydrides by reaction with agents like acetic anhydride (B1165640) or benzoyl chloride. sci-hub.st
Anhydride Synthesis
This compound can be readily dehydrated to form its anhydride. This transformation can be achieved by refluxing this compound in solvents such as benzene (B151609) or chlorobenzene (B131634) in the presence of a catalytic amount of sulfuric or benzenesulfonic acid. sci-hub.st
The dehydration of this compound yields its anhydride, which has been isolated in two stereoisomeric forms: an α-isomer melting at 141-143°C and a β-isomer melting at 180°C. sci-hub.st Spectroscopic analysis, such as ultraviolet absorption spectra, suggests that neither isomer exists in an open-chain structure, leading to the presumption that these isomers are racemic and meso modifications of bis-(3,4-dichloro-2(5)-furanonyl) ether. sci-hub.st This ether contains two asymmetric carbon atoms. sci-hub.st
Mixed anhydrides of this compound have also been synthesized. For example, this compound reacts with acetyl chloride or acetic anhydride to form mucochloric acetic anhydride. sci-hub.st Similarly, mucochloric benzoic anhydride can be prepared by heating this compound with benzoyl chloride. sci-hub.st The reaction of this compound with phenyl isocyanate yields mucochloric carbanilic anhydride. sci-hub.st
Here is a summary of some anhydride synthesis reactions:
| Reactants | Conditions | Product | Yield (%) | Melting Point (°C) |
| This compound, Benzoyl chloride | Heated at 100-110°C for 3 hours | Mucochloric benzoic anhydride | 95.7 | 110-112 (crude), 113-114 (recryst.) sci-hub.st |
| This compound, Acetic anhydride | Refluxed, acetic acid removed by distillation | Mucochloric acetic anhydride | Not specified | Not specified |
| This compound, Phenyl isocyanate | Refluxed in benzene for 2 days | Mucochloric carbanilic anhydride | 82 (crude), Recrystallized yield 67 | 95-105 (crude), 114-115 (recryst. once), 116 (recryst. twice) sci-hub.st |
Cross-Coupling Methodologies (e.g., Suzuki Coupling)
This compound and its derivatives have proven to be useful building blocks in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki coupling. acs.org This methodology allows for the introduction of aryl or vinyl groups onto the this compound scaffold, leading to the synthesis of highly functionalized products. acs.orgnih.gov
One approach involves the modification of mucohalic acids, including this compound, through reduction followed by Suzuki cross-coupling reactions with arylboronic acids. acs.orgnih.govresearchgate.net This sequence can afford highly functionalized alpha,beta-unsaturated gamma-butyrolactones in good yields. acs.orgnih.govresearchgate.net The synthetic utility of this method has been demonstrated in the preparation of compounds with potential pharmaceutical relevance, such as the anti-inflammatory drug Vioxx. acs.orgnih.govresearchgate.net
Suzuki coupling reactions involving this compound derivatives often utilize palladium catalysts. acs.orgcapes.gov.brrsc.org For instance, 3,4-dichloro-2(5H)-furanone, efficiently prepared from this compound, can undergo selective transformation into 4-aryl-3-chloro-2(5H)-furanones via Suzuki-type reactions. capes.gov.br These monochloro derivatives can then serve as precursors for the synthesis of more complex structures, including naturally occurring compounds like rubrolide M. capes.gov.br
Control over reaction conditions is crucial for achieving selective substitution in Suzuki coupling reactions with this compound. rsc.orgresearchgate.net By careful control, it is possible to achieve β-substitution, yielding β-aryl this compound derivatives. rsc.orgresearchgate.net These β-substituted compounds can be further transformed into other valuable intermediates, such as β-substituted γ-butyrolactams. rsc.orgresearchgate.net
Studies have investigated the optimization of Suzuki coupling conditions on this compound derivatives. rsc.orgresearchgate.net For example, using CsF as a base and Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalysts in solvents like 1,4-dioxane (B91453) or toluene/water mixtures has shown success in coupling this compound derivatives with arylboronic acids. acs.orgrsc.org These conditions can lead to good yields and minimize side reactions. acs.orgrsc.org The Suzuki coupling has also been successfully applied to couple this compound derivatives with vinylboronic acids. rsc.org
Here is an example of Suzuki coupling conditions and results:
| Starting Material Derivative | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| This compound derivative (e.g., reduced form or lactone) acs.orgnih.govresearchgate.net | Arylboronic acid acs.orgnih.govresearchgate.net | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) acs.orgrsc.org | Base (e.g., CsF, KF) acs.org | Various (e.g., 1,4-dioxane, PhMe-H₂O) acs.orgrsc.org | Varied (e.g., reflux, rt, 120) acs.orgrsc.org | Varied (e.g., 18, 24) acs.orgrsc.org | Excellent yields reported for some cases acs.orgnih.govresearchgate.net |
Note: Specific yields depend on the exact substrates and optimized conditions used in individual studies.
This compound's reactivity and the development of selective cross-coupling methods highlight its potential as a versatile starting material for the synthesis of a wide range of functionalized organic molecules. google.comacs.org
Structural Elucidation and Spectroscopic Characterization Research
Vibrational Spectroscopy Studies (IR, FTIR)
Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are valuable tools for identifying the functional groups present in mucochloric acid and investigating its tautomeric forms. Studies have utilized the characteristic IR absorption spectra of carbonyl groups to distinguish between the open aldehyde-acid and cyclic hemiacetal-lactone structures. acs.org
The presence of a sharp band in the lactone region, typically around 5.61 to 5.65 µ (equivalent to approximately 1770-1780 cm⁻¹), in the IR spectra of this compound in both the solid state (nujol mull) and in solution (chloroform) indicates the predominance of the hemiacetal-lactone structure under these conditions. acs.org An O-H vibrational stretching band has been observed at 3248 cm⁻¹. d-nb.info FTIR spectra of this compound are consistent with its structure. d-nb.infothermofisher.comavantorsciences.com
Vibrational spectral studies have confirmed that this compound exists primarily in the hydroxylactone structure in both solid and liquid phases. dtic.mil The carbonyl stretching bands in the infrared spectra of unsaturated lactones, including this compound, have been examined, and the splitting of this band appears to be common to most unsaturated five- and six-membered ring lactones where the double bond is conjugated with the carbonyl group. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon environments within the this compound molecule, aiding in the confirmation of its structure and the study of its tautomerism.
In ¹H NMR spectra, the presence or absence of signals corresponding to the aldehyde proton and the hydroxyl proton of the hemiacetal form can indicate the predominant tautomer. For this compound, signals for the 5-CH and 5-hydroxyl groups in the furanone hemiacetal form have been observed. For example, in DMSO-d₆, these signals resonate at 6.24 ppm and 8.63 ppm, respectively. nih.gov
¹³C NMR spectroscopy reveals the carbon skeleton and the chemical environment of each carbon atom. The disappearance of the C5 signal, which resonates at 96.76 ppm in this compound, has been used to confirm reactions involving this position. nih.gov
NMR spectra of this compound and its derivatives have been obtained using various instruments and solvents, such as a Bruker AC 250 instrument with TMS as internal standard and CDCl₃ solution. tsijournals.comoecd.org ¹H NMR spectra have been recorded at frequencies like 300 MHz and 600 MHz, while ¹³C NMR spectra have been recorded at frequencies like 75.45 MHz and 100 MHz. oecd.orgmdpi.com
Mass Spectrometry Techniques (GC-MS, APCI-MS)
Mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), are used to determine the molecular weight and fragmentation pattern of this compound, providing further evidence for its structure.
GC-MS analysis has been used to identify this compound as a product in various reactions. d-nb.info The molecular ion peak at m/z = 169.0 corresponds to the molecular weight of this compound (C₄H₂Cl₂O₃). d-nb.info Fragmentation patterns provide insights into the molecule's stability and bond connectivity. A base peak at m/z = 133.0 has been observed, representing the fragment resulting from the cleavage of a chloride ion (Cl⁻). d-nb.info Other observed peaks at m/z = 87.0, 60.0, and 29.0 are attributed to fragments containing O=C-C(Cl)-C moieties, consistent with the presence of ester, ketone, or aldehyde functional groups. d-nb.info
APCI-MS has also been employed in the characterization of this compound and its derivatives. tsijournals.comscholarena.comjscimedcentral.comresearchgate.netjscholaronline.org This technique can provide molecular ion peaks, often as [M+H]⁺ or [M-H]⁻, depending on the ionization mode, confirming the molecular weight of the compound.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about molecular structure, bond lengths, angles, and intermolecular interactions.
The crystal structure of this compound has been investigated, revealing its solid-state form. This compound crystallizes as monoclinic prisms from ether and ligroin. nih.gov The known triclinic modification of this compound has been refined, and an unknown orthorhombic modification has also been discovered. researchgate.netresearchgate.net In both crystalline forms, this compound is represented by two independent molecules that exhibit a pseudosymmetric relationship. researchgate.netresearchgate.net The triclinic form crystallizes in the P1 space group. nih.goviucr.org
Polymorphism and Pseudosymmetry Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed for this compound with the discovery of both triclinic and orthorhombic modifications. researchgate.netresearchgate.net Despite the different symmetries (triclinic centrosymmetric and orthorhombic chiral), these forms display analogous layers in their crystal structures. researchgate.netresearchgate.net
Pseudosymmetry, where a crystal structure exhibits symmetry elements that are not true crystallographic symmetry elements but are approximately present, is a notable phenomenon in the crystal structures of this compound polymorphs. researchgate.netresearchgate.netacs.orgrsc.org In the triclinic crystal, there is a crystallographic symmetry center, pseudosymmetric screw axes 2₁, and pseudoplanes of sliding reflection. researchgate.net In contrast, the orthorhombic crystal has crystallographic 2₁ axes and pseudosymmetric centers of symmetry and glide planes. researchgate.net The presence of multiple symmetry-independent molecules in the asymmetric unit (Z' > 1), often observed in crystals of this compound derivatives, is frequently accompanied by pseudosymmetry. researchgate.netacs.orgrsc.org The specific nature of Cl...Cl contacts in this compound crystals has been studied as a possible reason for this pseudosymmetry. researchgate.netresearchgate.net
Intermolecular Interactions and Crystal Packing
Crystal packing in this compound is influenced by various intermolecular interactions, which dictate the arrangement of molecules in the solid state. These interactions include classical hydrogen bonds and other stabilizing forces.
The layers formed in both the triclinic and orthorhombic modifications of this compound are stabilized by classical hydrogen bonds and additionally by C–H...O and C=O...C=O (n(O)→π(C=O)*) interactions. researchgate.netresearchgate.net The fundamental difference between the polymorph structures lies in the manner of layer joint: parallel in the triclinic crystal and antiparallel in the orthorhombic crystal. researchgate.net
Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in the crystal packing of this compound. The hemiacetal-lactone form, predominant in the solid state, contains hydroxyl and carbonyl groups capable of forming hydrogen bonds.
Classical hydrogen bonds form analogous layers in both the triclinic and orthorhombic polymorphs. researchgate.netresearchgate.net Pseudoacids, including this compound, commonly form hydrogen-bonded chains linking the lactol hydroxyl and carbonyl groups. iucr.org Studies on related compounds have shown the formation of infinite chains of molecules linked head-to-tail by O–H...O hydrogen bonds. researchgate.net In some structures involving this compound derivatives, centrosymmetric heterochiral dimers are formed by classical intermolecular hydrogen bonds between hydroxyl and carbonyl groups. rsc.org These dimers can be further connected by non-classical C-H...O interactions. rsc.org
Halogen-Halogen Contacts
Research into the crystal structure of this compound (MCA) has revealed the presence of halogen-halogen contacts, specifically Cl...Cl interactions. The crystal structure of MCA exists in at least two modifications: a known triclinic form and a discovered orthorhombic form. researchgate.net In both crystalline modifications, this compound is represented by two independent molecules exhibiting a pseudosymmetric relationship. researchgate.net
Intermolecular interactions in these structures include classical hydrogen bonds, as well as stabilizing C–H...O and C=O...C=O interactions. researchgate.net The specific nature of Cl...Cl contacts in MCA crystals has been investigated using computational methods such as Density Functional Theory (DFT). researchgate.net The possible reason for the observed pseudosymmetry in the crystals of this compound is suggested to be related to the specific geometry required for the realization of Hal...Hal contacts, which results in the displacement of analogous layers relative to each other. researchgate.net
Statistical analysis of intermolecular contacts in crystal structures of halogenated organic compounds indicates that halogen-halogen contacts are less frequent than might be expected, particularly when hydrogen atoms are abundant on the molecular surface. science.gov However, they can play a role in crystal packing. science.gov In compounds containing both oxygen and chlorine, C-H...Cl interactions are often found to be preferred intermolecular contacts. science.gov
Tautomerism Studies and Structural Isomerism
This compound exhibits tautomerism, existing in different structural forms. Historically, the precise structures of mucochloric and mucobromic acids were not unambiguously determined for a period. dtic.mil These mucohalic acids were previously understood to exist in two tautomeric configurations: an acyclic form, (Z)-2,3-dihalo-4-oxo-2-butenoic acid, and a cyclic hydroxylactone form, 2,3-dihalo-4-hydroxybut-2-enelactone. dtic.mil
Vibrational spectral studies have indicated that this compound exists predominantly in the hydroxylactone structure in both solid and liquid phases. dtic.mil In solution, this compound can exist in equilibrium between its cyclic form (3,4-dichloro-5-hydroxy-2(5H)-furanone) and its acyclic form ((Z)-2,3-dichloro-4-oxo-butenoic acid). mdpi.com This tautomerism is pH-dependent, with ring opening and ionization occurring at neutral pH and above, which contributes to the acidic behavior of these compounds. mdpi.comnih.gov The pKa value for this tautomeric equilibrium in this compound is approximately 3.95. mdpi.com
The existence of these tautomeric forms is a key aspect of this compound's chemistry and reactivity. mdpi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculation Approaches
Quantum chemical calculations are widely applied to investigate the properties and reactions of mucochloric acid and its derivatives. These methods offer a detailed look at the electronic structure and energy landscapes involved in chemical processes.
Quantum chemical calculations have been employed to elucidate the mechanisms of various reactions involving this compound. For instance, combined experimental data and quantum chemical calculations have shed light on the electrochemical reduction mechanism of 5-alkoxy derivatives of this compound. This mechanism is proposed to involve a tandem transfer of two electrons followed by chloride ion elimination and protonation. researchgate.netresearchgate.net Computational studies have also analyzed the mechanism of C=C bond migration in related systems using density functional theory. researchgate.net The proposed mechanism for the reductive amination of this compound suggests a nucleophilic attack of an amine onto a protonated carbonyl group, with the higher electrophilicity of chlorine facilitating this process compared to bromine analogs. nih.gov
Computational chemistry allows for the prediction of structures and energies of intermediates and transition states in reactions involving this compound. For example, in the electrochemical reduction of 5-alkoxy derivatives, quantum chemical calculations of intermediates support an EE DC reduction mechanism. researchgate.netresearchgate.net Theoretical calculations have also been used to predict the energies of gas phase endo and exo transition states in cycloaddition reactions involving related butenolides. acs.org Analysis of stationary points through full geometry optimization at various theory levels (e.g., B3LYP/aug-cc-pVDZ and B2PLYP/aug-cc-pVDZ) provides insights into activation barriers and the competition between different reaction pathways.
Understanding the charge density distribution and electrostatic potentials of this compound and its derivatives is crucial for predicting their reactivity and interactions. researchgate.netresearchgate.net Quantum chemistry models, such as those based on R. Bader's theory (QTAIM) and the calculation of electrostatic potentials (MESP), are used to characterize the nature of interactions. researchgate.netresearchgate.net Electrostatic potential maps can be used to assess charge distributions and identify electron-deficient or electron-rich regions within a molecule, which helps in predicting reactive sites, such as the most acidic hydrogens susceptible to deprotonation. wuxiapptec.com The variation of electrostatic potential and excess charge density as a function of distance from a central ion is a concept explored in physical chemistry, relevant to understanding interactions in solutions. dalalinstitute.com
Quantum chemical topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), are applied to analyze bond critical points and characterize intermolecular interactions in crystals involving this compound derivatives. researchgate.netresearchgate.net These studies help in understanding the nature and strength of interactions like hydrogen bonds and C=O...C=O interactions that contribute to crystal packing and stability. researchgate.netresearchgate.net Analysis of topological properties of electron density at critical points provides a detailed description of hydrogen bonds. researchgate.net Intermolecular interactions play a crucial role in the physical and chemical properties of molecular crystals. researchgate.net
Charge Density Distribution and Electrostatic Potentials
Molecular Dynamics Simulations
While less frequently reported specifically for this compound in the provided search results, molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. This technique can provide insights into the conformational dynamics, solvation, and interactions of molecules in various environments. Molecular dynamics simulations have been applied to study other related biological systems, indicating the potential for their use with this compound derivatives, particularly in the context of interactions with biological targets. utas.edu.auacs.org
Structure-Reactivity Relationship Prediction
Computational methods, including quantum chemical calculations and QSAR (Quantitative Structure-Activity Relationship) studies, are valuable for predicting the relationship between the structure of this compound derivatives and their reactivity or biological activity. researchgate.netresearchgate.net QSAR studies on related compounds suggest that electron-accepting ability can be a key factor in their efficiency in certain reaction mechanisms. researchgate.net Computational docking studies, for instance, have been used to investigate the interaction of this compound derivatives with proteins, suggesting the importance of hydrogen bonding and hydrophobic interactions for activity. nih.govmdpi.comnih.govntu.edu.sg These computational approaches aid in the design and synthesis of new derivatives with desired properties by providing a theoretical basis for understanding how structural modifications influence reactivity and interactions. nih.govmdpi.com
Docking Studies (e.g., Protein-Ligand Interactions)
Computational docking studies have been employed to investigate the potential interactions of this compound derivatives with various protein targets, providing insights into their potential biological activities. These studies typically predict the binding orientation and affinity of a ligand within a protein's binding pocket.
Research has explored the docking of lactams derived from this compound with the LasR receptor protein of Pseudomonas aeruginosa. These studies suggested that hydrogen bonding and hydrophobic interactions are important for quorum sensing inhibition (QSI) activity. nih.govnih.gov Docking of synthesized compounds to the LasR receptor predicted favorable intermolecular interactions, including hydrogen bonds with residues like Arg61 and Trp60, similar to the natural ligand N-(3-oxododecanoyl)-l-homoserine lactone (OdDHL). nih.gov Interestingly, some of the most active compounds were predicted to bind in a different orientation compared to OdDHL and did not form the hydrogen bonds typically implicated in the stabilization of LasR by agonists. nih.gov
Another area of investigation involves the docking of this compound derivatives with cholecystokinin (B1591339) (CCK) receptors, specifically CCK1 and CCK2. researchgate.netnih.govjuniperpublishers.comscivisionpub.com Studies on 5-hydroxy-5-aryl-pyrrol-2-ones prepared from this compound explored their binding affinity to these receptors. researchgate.netnih.govjuniperpublishers.com Molecular modeling studies for an isobutyl derivative with the CCK1 receptor suggested interactions between the isobutyl group and a hydrophobic region centered at Ala-14. researchgate.net The carbonyl group at the 2-position was predicted to form a hydrogen bond with Arg-9, while the lactam's N-atom interacted with Glu-17. researchgate.net The 5-hydroxy group showed interactions with Asn-6. researchgate.net The 5-phenyl group of the pyrrolone template was found to interact via van der Waals forces with residues like Ile-184 and Leu-133. nih.gov The introduction of electron-withdrawing groups on the 5-phenyl group did not enhance binding affinity in these cases. nih.gov
Furthermore, this compound has been identified as a selective natural product with potential polypharmacologic action against Plasmodium falciparum drug targets through network pharmacology-based virtual screening and comparative docking studies. researchgate.net this compound was found to exhibit interactions with several key Plasmodium falciparum drug targets, including Enoyl-ACP Reductase, Triosphosphate Isomerase, Dihydroorotate Dehydrogenase, and Subtilisin-like Protease 1, indicating its potential as a multi-target inhibitor. researchgate.net
Studies have also synthesized novel pyridazin-3-one derivatives from this compound and performed molecular docking studies to explore their binding patterns against different proteins, including those relevant to antibacterial and antifungal activity. researchgate.net Proteins like Methicillin resistant Staphylococcus aureus (PDB ID: 1W2A) and cytochrome P450 14 alpha – sterol demethylase (PDB ID: 1EA1) have been used for docking studies with these derivatives. researchgate.net These studies aim to achieve optimized conformations and understand the interactions, such as hydrogen bonding and hydrophobic interactions, between the ligands and the receptor proteins. researchgate.net
Environmental Chemical Pathways and Degradation Mechanisms
Formation as a Disinfection By-Product in Aqueous Systems
Mucochloric acid is formed when disinfectants, such as chlorine, react with naturally occurring organic and inorganic matter present in water. nih.gov It is classified as a halogenated furanone and is among the emerging disinfection by-products (DBPs) of concern. polito.itacs.org Studies have shown that MCA is formed during the chlorination and chloramination of fulvic acid in treated waters. sci-hub.se
Precursors in Natural Organic Matter
Natural organic matter (NOM) is a significant precursor for the formation of disinfection by-products, including this compound. gnest.org NOM is a complex mixture that includes humic and fulvic acids, hydrophilic acids, and carbohydrates. researchgate.net Humic substances, which are long-term degradation products of plant polymers like cellulose (B213188) and lignin, are major components of organic matter in water and react with disinfectants to form DBPs. iwaponline.comtaumataarowai.govt.nz Specifically, organic non-volatile substances contained in humic and fulvic acids are known to result in the formation of compounds like this compound upon chlorination. researchgate.net Research suggests that polysaccharides may also serve as potential precursors for MCA formation. nih.gov
Chlorination and Ozonation Conditions Leading to Formation
Chlorination is a primary method leading to the formation of this compound in water. The reaction of chlorine with organic matter under specific conditions, such as decreasing pH and adequate concentrations of humic acids and chlorine, favors the formation of MCA. researchgate.net
Ozonation can also contribute to the formation of this compound, although often as part of a more complex process or in conjunction with other treatments. For instance, the oxidation of 1,2-dichlorobenzene (B45396) with ozone in the presence of metal-loaded catalysts has been shown to produce this compound. d-nb.inforesearchgate.net This suggests that ozonation, particularly in the presence of certain organic precursors and catalysts, can lead to MCA formation. Preozonation has been observed to increase the formation of certain halonitromethanes, another class of DBPs. gnest.orgelaguapotable.com
Abiotic Environmental Degradation
Abiotic processes play a role in the environmental degradation of this compound.
Photochemical Degradation Pathways
This compound contains chromophores that absorb light at wavelengths greater than 290 nm, indicating its potential susceptibility to direct photolysis by sunlight. nih.gov In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in air is approximately 21 hours. nih.gov
Hydrolysis Mechanisms and Environmental Stability
Based on its chemical structure, this compound is not expected to undergo significant hydrolysis under typical environmental conditions due to the lack of functional groups that readily hydrolyze. nih.govoecd.org Despite being a reactive molecule with electrophilic centers, its hydrolysis in aqueous solutions is not a primary degradation pathway. acs.org However, in aqueous solutions, MCA can exist in equilibrium between a cyclic furanone form and an acyclic open-chain form. mdpi.com The pKa of this compound is reported as 4.20 at 25 °C, influencing this equilibrium based on pH. nih.govoecd.org
Environmental Fate Modeling and Transport
Environmental fate modeling suggests that water is the primary compartment for this compound when considering the undissociated molecule. oecd.org However, at the low concentrations expected in the environment, MCA is likely to be predominantly in its anionic form due to its acidic nature (pKa = 4.20). nih.govoecd.org
An estimated Koc value of one indicates that this compound is not expected to adsorb significantly to soil, suggesting high mobility in soil environments. nih.govoecd.org The estimated vapor pressure of 1.0X10-3 mm Hg at 25 °C suggests that if released to air, this compound would exist primarily as a vapor. nih.gov The estimated half-life in air due to reaction with hydroxyl radicals is about 21 hours. nih.govoecd.org this compound has a low potential for bioaccumulation, with a reported log Kow of 0.697. oecd.org
Disinfection by-products, including this compound, are generally considered stable within water distribution systems. ircwash.orgepa.gov
Environmental Fate Properties of this compound
| Property | Value | Source |
| Vapor Pressure (25 °C) | 1.0 x 10⁻³ mm Hg | nih.gov |
| Henry's Law Constant | 8.7 x 10⁻⁴ Pa m³/mol | oecd.org |
| Water Solubility (20 °C) | ~27 g/L (pH 2.2) | oecd.org |
| log Kow | 0.697 | oecd.org |
| pKa (25 °C) | 4.20 | nih.govoecd.org |
| Estimated Koc | 1 | nih.govoecd.org |
| Atmospheric Half-life | ~21 hours (reaction with OH radicals) | nih.govoecd.org |
Formation of this compound and Related Compounds from Natural Organic Matter
| Precursor Type | Disinfection Method | Conditions | Products Include | Source |
| Natural Organic Matter | Chlorination | Decreasing pH, adequate precursor/chlorine | This compound | researchgate.net |
| Humic Substances | Chlorination | Reaction with chlorine | This compound | researchgate.netiwaponline.com |
| Fulvic Acid | Chlorination | pH 7.0, 0.2 Cl₂:C molar ratio, 48h | This compound | sci-hub.se |
| Fulvic Acid | Chloramination | pH 8.0, 0.2 Cl₂:C molar ratio, 96h | This compound | sci-hub.se |
| Polysaccharides | Chlorination | Potential precursor | This compound, MX | nih.gov |
| 1,2-dichlorobenzene | Ozonation | With metal-loaded catalysts | This compound, DHF | d-nb.inforesearchgate.net |
Advanced Analytical Methodologies in Mucochloric Acid Research
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are widely employed for the separation and identification of mucochloric acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are common methods.
HPLC has been used to analyze reaction mixtures involving this compound, allowing for the observation and characterization of reaction products. For instance, in studies investigating the reaction of this compound with adenosine (B11128), HPLC was utilized to separate and purify products, which were subsequently characterized by spectroscopic methods nih.gov. HPLC analysis using a semipreparative Nucleosil 7 C18 column with isocratic elution (7% acetonitrile (B52724) in water) has been reported for reactions involving this compound and nucleosides at pH 7 oecd.org.
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for the identification of this compound and its derivatives. Low-resolution GC/MS has been used to identify the methylation products of this compound sci-hub.se. High-resolution GC/Flame Ionization Detection (GC/FID) has also been applied to determine the purity of related compounds by comparing peak areas in chromatograms sci-hub.se. The thermal stability of this compound under GC conditions has been investigated, showing stability up to approximately 260°C, with thermal decomposition occurring above this temperature epa.gov. GC-MS has been used to identify this compound as a product in the ozonation of 1,2-dichlorobenzene (B45396) catalyzed by metal-loaded catalysts d-nb.infocolab.ws.
Thin Layer Chromatography (TLC) is often used as a preliminary technique for monitoring reactions and assessing the purity of samples during synthesis and purification steps involving this compound mdpi.com.
Electrochemical Analytical Methods
Electrochemical methods can provide insights into the redox behavior of this compound and its derivatives. Studies have investigated the electrochemical oxidation and reduction of this compound derivatives. For example, the electrochemical oxidation of aryl- and alkylthio derivatives of this compound has been explored using techniques like cyclic voltammetry. These studies revealed that these derivatives are electrochemically active, showing multiple oxidation steps depending on the nature and position of the sulfur-containing group researchgate.net. Electrochemical reduction of 5-alkoxy derivatives of this compound in acetonitrile on a lead electrode has been used to synthesize 5-alkoxy-3-chloro-2(5H)-furanones researchgate.netnih.gov.
Catalyst Characterization Techniques
In catalytic processes involving this compound, the characterization of the catalyst materials is essential to understand their properties and performance. Various techniques are employed for this purpose.
Brunauer-Emmett-Teller (BET) surface area analysis is a widely used technique to determine the specific surface area of catalyst materials c2cat.eu. The surface area of a catalyst is directly related to the number of available active sites, influencing its catalytic activity . BET analysis is typically performed by measuring the amount of an inert gas, such as nitrogen, adsorbed onto the catalyst surface at different pressures at liquid nitrogen temperature micromeritics.com. Studies on catalysts used in the ozonation of 1,2-dichlorobenzene, which produces this compound, have included BET analysis to characterize the support materials and the effect of metal loading on surface area researchgate.netcolab.wsresearchgate.netresearchgate.net. For instance, the BET surface areas of ZrO₂ and Fe-loaded ZrO₂ catalysts have been reported, showing a decrease in surface area upon metal loading researchgate.net. Similarly, changes in BET surface area have been observed for Al₂O₃ and SiO₂ supports after metal impregnation researchgate.netresearchgate.net.
X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of materials, including catalysts gulfbioanalytical.com. XRD analysis of catalysts provides information about the presence of different crystalline phases of the support material and the active metal species, as well as changes in crystallinity upon metal loading or during catalytic reactions gulfbioanalytical.com. XRD patterns of catalysts used in this compound-related reactions, such as the ozonation of 1,2-dichlorobenzene, have been analyzed to identify the crystalline phases of the support (e.g., ZrO₂, Al₂O₃, TiO₂) and the supported metal oxides (e.g., V₂O₅, Fe₂O₃, Mn₃O₄) researchgate.netd-nb.infocolab.wsresearchgate.netresearchgate.net.
Inductively Coupled Plasma (ICP) analysis, particularly ICP-Optical Emission Spectrometry (ICP-OES), is an elemental analysis technique used to determine the total metal content in catalyst materials nd.edu. ICP analysis is crucial for confirming the actual loading of metal on supported catalysts, which is often prepared by methods like wet impregnation nd.edu. ICP-OES has been used in studies characterizing metal-loaded catalysts for the ozonation of 1,2-dichlorobenzene to confirm the concentration of the loaded metal on supports such as SiO₂, Al₂O₃, TiO₂, and ZrO₂ researchgate.netd-nb.infocolab.wsresearchgate.net.
Specialized Applications in Organic Synthesis
Role as a Versatile Building Block
Mucochloric acid's multifunctional nature makes it a valuable building block for the synthesis of a wide range of organic structures. Its ability to undergo various reactions, such as nucleophilic substitution, addition, and cyclization, allows for the introduction of different substituents and the formation of diverse carbon skeletons mdpi.comresearchgate.netresearchgate.net.
Construction of Heterocyclic Systems
This compound is particularly useful in the synthesis of various heterocyclic systems. Its structure readily lends itself to cyclization reactions, leading to the formation of important heterocyclic scaffolds.
Furanones: this compound itself is a 2(5H)-furanone derivative, and it serves as a starting material for the synthesis of substituted furanones. Reactions involving nucleophilic attack at different positions of the this compound structure can lead to functionalized furanone rings. For instance, reactions with mercaptoacetic acid under varying conditions can yield products with sulfur-containing fragments substituted at the C4 or C5 positions of the furanone ring acs.org.
Pyrrolones: Reductive amination of this compound with various amines provides an efficient method for preparing N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones (γ-butyrolactams) researchgate.netdntb.gov.ua. This reaction involves the conversion of the this compound scaffold into a five-membered nitrogen-containing heterocycle.
Pyridazinones: Reaction of this compound with hydrazine (B178648) or substituted hydrazines under appropriate conditions can lead to the formation of 4,5-dichloro-3-pyridazones nih.govgoogle.com. This demonstrates the utility of this compound in constructing six-membered heterocyclic systems containing nitrogen atoms.
Synthesis of Chiral Molecules
While this compound exists as a racemic mixture in its cyclic form, its derivatives can be utilized in the synthesis of chiral molecules. The inherent chirality at the C-5 position of the furanone ring can be exploited. For example, acid-catalyzed reactions of this compound with chiral alcohols like l-menthol (B7771125) and l-borneol have been shown to produce diastereomeric mixtures of 3,4-dihalo-2(5H)-furanones, which can then be separated to obtain stereochemically pure compounds mdpi.com. These chiral furanone derivatives can serve as intermediates in the synthesis of other enantiomerically enriched compounds, including chiral sulfones acs.org. Furthermore, asymmetric synthesis of β-lactam derivatives has been achieved utilizing chiral this compound derivatives through ketene-imine cycloaddition reactions, yielding products with high diastereomeric excess sigmaaldrich.com.
Precursors for Complex Organic Molecules
This compound serves as a valuable precursor for the synthesis of more complex organic molecules, including those with biological activity.
Intermediates for Pharmaceutical Synthesis
Mucohalic acids, including this compound, are inexpensive, commercially available starting materials that have been used in the synthesis of various pharmaceutical compounds mdpi.comresearchgate.net.
Levetiracetam (Keppra): this compound has been utilized in the synthesis of the antiseizure drug Levetiracetam through a reductive amination process mdpi.com.
Rofecoxib (Vioxx): The synthesis of the anti-inflammatory agent Rofecoxib has also involved the use of mucohalic acids as building blocks mdpi.comgoogle.com.
Baclofen: this compound has been employed in the synthesis of (±)-baclofen and other γ-aminobutyric acids. A methodology involving Suzuki coupling on this compound followed by reductive amination has been developed for the synthesis of β-substituted γ-butyrolactams, which can be converted to γ-aminobutyric acids nih.gov.
These examples highlight the importance of this compound as a key intermediate in the pharmaceutical industry.
Analogues of Natural Products
The 2(5H)-furanone core structure present in this compound is found in numerous natural products exhibiting diverse biological activities acs.orgresearchgate.netresearchgate.net. This compound and its derivatives are used in the synthesis of analogues of these natural products. For instance, mucohalic acids have been used in the synthesis of furanone-based natural products like rubrolide. Glycoconjugate derivatives containing the furan-2(5H)-one or 2H-pyrrol-2-one core derived from this compound have also been synthesized and evaluated for biological activity, demonstrating the potential to create natural product analogues with modified properties.
Catalytic Transformations Utilizing this compound Derivatives
This compound and its derivatives participate in various catalytic transformations, expanding their synthetic utility. Lewis acid catalysis has been explored for reactions involving this compound, such as Lewis acid catalyzed Knoevenagel aldol (B89426) reactions and Friedel-Crafts hydroxyalkylation mdpi.com. Indium-mediated allylation reactions of mucohalic acids in water have also been reported, providing access to γ-allylic α,β-unsaturated γ-butyrolactones mdpi.com. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been applied to mucohalic acid derivatives to introduce aryl substituents nih.govgoogle.com. These catalytic methods allow for selective functionalization and the formation of complex molecular architectures from this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 2771871 |
| Furan-2,3-dicarboxylic acid | 4282-24-0 (CAS) or 329763736 (Substance ID) |
| Pyrrole | 66601 (ChemSpider) or 9254 (PubChem for Isoxazole, Pyrrole is different) - Correction needed: Pyrrole CID is 1100 |
| Isoxazole | 9254 |
| Levetiracetam | 65855 |
| Rofecoxib | 5090 |
| Baclofen | 2285 |
| Mucobromic acid | 66601 |
| l-menthol | 154107 |
| l-borneol | 165206 |
| Mercaptoacetic acid | 882 |
| Hydrazine | 9086 |
Note: PubChem CID for Pyrrole is 1100.
Q & A
Q. What are the key physicochemical properties of mucochloric acid critical for experimental design?
this compound (C₄H₂Cl₂O₃) is a white crystalline solid with a melting point of 124–128°C, density of 1.85 g/cm³, and water solubility of 24–27 g/L at 20°C . Its pH in aqueous solution is 2.4, and it is soluble in hot water, ethanol, and ether. Researchers must account for its hygroscopic nature and instability under high temperatures (>127°C), where decomposition occurs . Key safety parameters include an oral LD₅₀ of 84–100 mg/kg in rodents and corrosivity (H314 hazard code), necessitating PPE and controlled storage (0–10°C) during handling .
Q. What synthetic routes are commonly used to produce this compound, and what are their limitations?
The primary synthesis involves chlorination of furfural in concentrated hydrochloric acid at 90–100°C, yielding ~87% purity with a reaction time of 70 minutes across three sequential reactors . A critical limitation is the formation of byproducts like 3,4,5-trichloro-2(5H)-furanone, which require purification via recrystallization from hot water or ethanol . Alternative methods, such as reactions with 2-sulfanylethanol, have been explored but show lower efficiency (50–60% yield) due to competing side reactions .
Q. How should researchers handle contradictions in reported toxicity data for this compound?
Discrepancies in LD₅₀ values (e.g., 84 mg/kg in mice vs. 100 mg/kg in rats) arise from interspecies variability and administration routes. To resolve contradictions, prioritize studies adhering to OECD guidelines (e.g., GHS classification in ) and validate findings using in vitro assays (e.g., Ames test for mutagenicity) . For occupational exposure, adhere to PC-TWA (time-weighted average) limits and monitor airborne concentrations using HPLC or GC-MS .
Advanced Research Questions
Q. What experimental strategies optimize the study of this compound’s reactivity in Diels-Alder reactions?
this compound acts as a dienophile in AlCl₃-catalyzed Diels-Alder reactions, forming adducts like dibenzobicyclo[2.2.2]octatriene derivatives . Key parameters include:
- Catalyst concentration : 5–10 mol% AlCl₃ to avoid over-chlorination.
- Solvent selection : Anhydrous dichloromethane minimizes side reactions.
- Temperature control : Reactions at 0–5°C improve regioselectivity . Post-reaction, characterize products via NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry .
Q. How can kinetic studies resolve conflicting rate constants for this compound’s alkylation reactions?
Conflicting rate constants (e.g., kMXA1NBP vs. kMXA2NBP in ) arise from pH-dependent tautomerism. To standardize measurements:
- Use stopped-flow spectrophotometry at λ = 510 nm to track adduct formation (ε = 25.6–30.1 × 10³ M⁻¹ cm⁻¹) .
- Maintain pH 5.5–8.0 to avoid protonation effects.
- Validate data with computational models (e.g., DFT for transition state analysis) .
Q. What analytical methods are most effective for detecting this compound in environmental samples?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Achieves detection limits of 0.1 µg/L in water using a C18 column and negative-ion electrospray ionization .
- Derivatization-GC/MS : React with NBP (4-nitrobenzylpyridine) to form chromophores for UV detection (λ = 510 nm) .
- Ion chromatography : Quantifies chloride ions released during hydrolysis, though requires masking agents to exclude interference from other halides .
Q. How do tautomeric forms of this compound influence its genotoxicity in biological systems?
this compound exists in equilibrium between acyclic (2,3-dichloro-3-formylacrylic acid) and cyclic tautomers. The cyclic form predominates (>90%) and reacts with DNA nucleophiles (e.g., adenosine, cytidine) to form ethenocarbaldehyde adducts, detected via HPLC-UV (325 nm) . In vitro studies show dose-dependent DNA strand breaks (Comet assay) and micronucleus formation in CHO-K1 cells at ≥10 µM . Mitigate artifacts by stabilizing tautomers with cryogenic storage (−80°C) and avoiding prolonged light exposure .
Methodological Recommendations
- Synthesis : Optimize chlorination time (<70 min) and use cascaded reactors to minimize byproducts .
- Toxicity assays : Combine in vitro (Ames test) and in vivo (rodent micronucleus) models to assess genotoxicity .
- Analytical validation : Cross-verify LC-MS/MS results with derivatization-GC/MS to account for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
